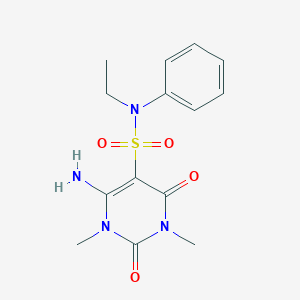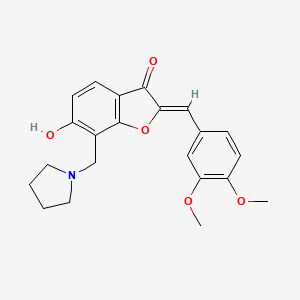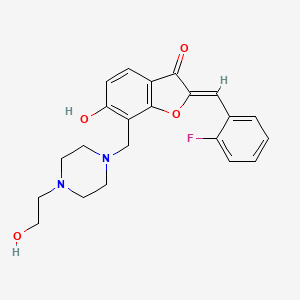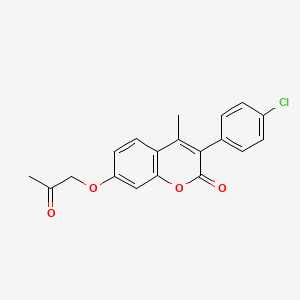![molecular formula C22H14O6 B6507884 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896033-84-4](/img/structure/B6507884.png)
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: Diazo compound (e.g., diazomethane) and a suitable catalyst (e.g., rhodium or copper complexes).
- Conditions: Mild temperatures (0-25°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the bichromene core through a series of cyclization reactions. The cyclopropanecarboxylate moiety is then introduced via a cyclopropanation reaction, often using diazo compounds as reagents.
Example Synthetic Route:
-
Formation of Bichromene Core:
- Starting materials: 3,4-dihydroxybenzaldehyde and acetophenone.
- Reaction: Aldol condensation followed by cyclization.
- Conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Diols, alcohols.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structure suggests it may interact with biological macromolecules, such as proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The bichromene core is of particular interest for its antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate involves its interaction with molecular targets through its reactive functional groups. The diketone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(3,4-dihydroxyphenyl)-3,3’,4,4’-tetrahydro-2H,2’H-4,8’-bichromene-3,3’,5,5’,7,7’-hexol
- (2R,2’R,3R,3’R,4R)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-3,3’,4,4’-tetrahydro-2H,2’H-4,8’-bichromene-3,3’-diyl bis(3,4,5-trihydroxybenzoate)
Uniqueness
Compared to similar compounds, 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate is unique due to its cyclopropanecarboxylate moiety, which introduces additional strain and reactivity to the molecule. This makes it more versatile in synthetic applications and potentially more bioactive in biological systems.
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-20-11-16(17-9-13-3-1-2-4-18(13)28-22(17)25)15-8-7-14(10-19(15)27-20)26-21(24)12-5-6-12/h1-4,7-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTRARGJHLAFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6507801.png)
![{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6507819.png)
![methyl 4-fluoro-3-{[(4-methoxyphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6507825.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B6507829.png)
![1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6507831.png)
![3-{[(4-chlorophenyl)methyl]amino}-1-(3,4-difluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6507835.png)
![3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6507842.png)

![4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6507860.png)


![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)


